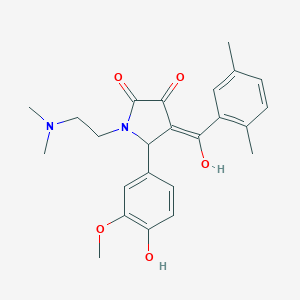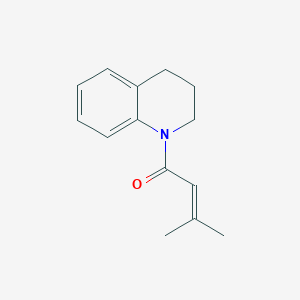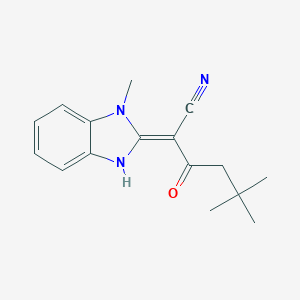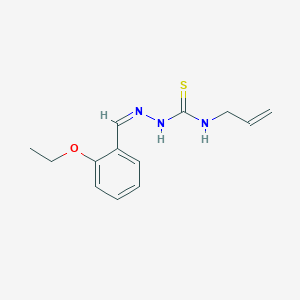
1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide, also known as BOIH, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BOIH belongs to the class of bis-indolyl hydrazide compounds, which have been reported to have anticancer, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been reported to inhibit bacterial growth and biofilm formation. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide is its potential use as a therapeutic agent for cancer and bacterial infections. This compound is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide. One potential area of research is the development of this compound analogs with improved solubility and bioavailability. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects. Another area of research is the use of this compound as a potential therapeutic agent for other diseases, such as fungal infections and inflammatory disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound exhibits anticancer, antibacterial, and antifungal properties and has several biochemical and physiological effects. While there are limitations to the use of this compound, its potential as a therapeutic agent makes it an attractive compound for future research.
Métodos De Síntesis
The synthesis of 1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide involves the reaction of 5-methyl-2-oxoindole-3-carboxylic acid hydrazide with heptanedione in the presence of acetic acid. The reaction yields this compound as a yellow crystalline solid with a melting point of 280-282°C. The purity of this compound can be confirmed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-N',7-N'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This compound has also been reported to have antibacterial activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Additionally, this compound has been found to have antifungal activity against Candida albicans.
Propiedades
Fórmula molecular |
C25H26N6O4 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
1-N//',7-N//'-bis(5-methyl-2-oxoindol-3-yl)heptanedihydrazide |
InChI |
InChI=1S/C25H26N6O4/c1-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(2)9-11-19(17)27-25(23)35/h8-13H,3-7H2,1-2H3,(H,28,32)(H,29,33)(H,26,30,34)(H,27,31,35) |
Clave InChI |
WGVUZIKEJUJEMW-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CCCCCC(=O)NNC3=C4C=C(C=CC4=NC3=O)C |
SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CCCCCC(=O)NNC3=C4C=C(C=CC4=NC3=O)C |
SMILES canónico |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CCCCCC(=O)NNC3=C4C=C(C=CC4=NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)



![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)

![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
